molecular formula C27H33N3O3S B2759387 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 946366-87-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2759387
CAS RN: 946366-87-6
M. Wt: 479.64
InChI Key: KWVOZGLXDYZZCE-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H33N3O3S and its molecular weight is 479.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Quinazoline Derivatives : Research has explored the synthesis of quinazoline derivatives, including N-substituted compounds similar in structure to the given chemical, to investigate their diuretic, antihypertensive, and anti-diabetic potential. These studies highlight the compound's relevance in pharmacological research and its structure-activity relationship (Rahman et al., 2014).

  • Aminomethylene Phthalides : The synthesis of phthalideisoquinoline alkaloids from dimethylaminomethyleneisobenzofuranones demonstrates the compound's utility in generating complex heterocyclic structures. This research contributes to our understanding of alkaloid synthesis and stereochemistry (Clarke et al., 1983).

Mechanistic Insights and Biological Activity

  • Cyclocarbonylative Sonogashira Reactions : A study presented a novel synthesis route for N-containing heterocycles through cyclocarbonylative Sonogashira reactions, employing substrates related to the given compound. This method underscores the compound's role in creating valuable heterocyclic compounds (Aronica et al., 2016).

  • Rhodium-Catalyzed Cyanation : The cyanation of chelation-assisted C-H bonds using a compound structurally similar to the target molecule was investigated, demonstrating the potential for synthesizing benzonitrile derivatives. This research provides insight into catalytic processes and the compound's utility in organic synthesis (Chaitanya et al., 2013).

Antimicrobial and Enzyme Inhibitory Activities

  • Antimicrobial Studies : Novel sulfonamides, including compounds structurally related to the target molecule, were synthesized and evaluated for their antimicrobial properties. This research highlights the compound's potential in developing new antimicrobial agents (Vanparia et al., 2010).

  • Alzheimer’s Disease Therapy : A series of sulfonamides derived from the target compound were synthesized and assessed for their inhibitory effects on acetylcholinesterase, a target for Alzheimer's disease therapy. This study underscores the compound's potential in the development of therapeutic agents for neurological conditions (Abbasi et al., 2018).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c1-20-17-25(13-14-27(20)33-4)34(31,32)28-18-26(22-9-11-24(12-10-22)29(2)3)30-16-15-21-7-5-6-8-23(21)19-30/h5-14,17,26,28H,15-16,18-19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVOZGLXDYZZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.